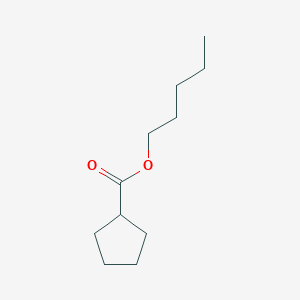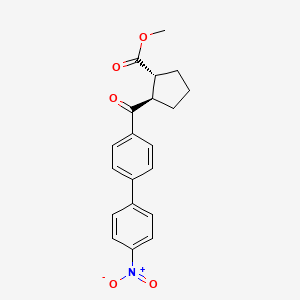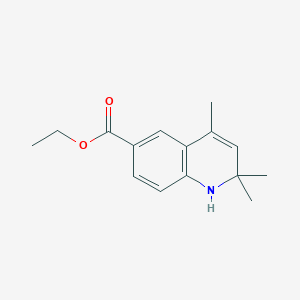
4-Chloro-6-hydroxypicolinic acid
Übersicht
Beschreibung
4-Chloro-6-hydroxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring
Wirkmechanismus
Target of Action
4-Chloro-6-hydroxypicolinic acid primarily targets palladium complexes . It acts as a chelating ligand when deprotonated, bearing a pyridone moiety that can assist in the C-H activation of arenes .
Mode of Action
The compound interacts with its targets through a process known as C-H activation . When deprotonated, both this compound and pyridyl-amides act as chelating ligands. They bear either a pyridone moiety or an N-acyl substituent that can assist the C-H cleavage in the same way as the successful bipyridone ligands and MPAAs do .
Biochemical Pathways
It is known that the compound plays a role in theC-H activation of arenes , which is a crucial process in various biochemical transformations .
Pharmacokinetics
Like other picolinic acid derivatives, it is expected to have good bioavailability due to its ability to form chelates .
Result of Action
The primary result of the action of this compound is the C-H activation of arenes . This leads to the formation of new C-C bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base can facilitate the deprotonation of the compound, enhancing its chelating ability . .
Biochemische Analyse
Biochemical Properties
It is known that picolinic acid, a similar compound, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body
Cellular Effects
Studies on related compounds such as picolinic acid have suggested a variety of neuroprotective, immunological, and anti-proliferative effects
Molecular Mechanism
A study on 6-hydroxypicolinic acid, a related compound, suggests that it can act as a chelating ligand in the C-H activation of arenes
Metabolic Pathways
Picolinic acid, a similar compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that 4-Chloro-6-hydroxypicolinic acid may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxypicolinic acid typically involves the selective halogenation of 6-hydroxy picoline derivatives. One common method is the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide in the presence of a suitable base, such as potassium carbonate, under controlled temperature conditions . Another approach involves the use of 6-hydroxy picolinic acid as a starting material, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification steps are critical to achieving high purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorine atom can be reduced to form 6-hydroxypicolinic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-hydroxypicolinic aldehyde or ketone derivatives.
Reduction: Formation of 6-hydroxypicolinic acid.
Substitution: Formation of various substituted picolinic acid derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-hydroxypicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A derivative with a carboxylic acid group at the 2-position, known for its role in zinc absorption and neuroprotective effects.
6-Hydroxypicolinic Acid: Similar to 4-Chloro-6-hydroxypicolinic acid but lacks the chlorine atom, used in various chemical and biological applications.
4-Chloropicolinic Acid: Contains a chlorine atom at the 4-position but lacks the hydroxyl group, used in herbicide formulations.
Uniqueness
This compound is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
4-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUMSXKRYVSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)

![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)


![3-[3-(3-aminophenyl)phenyl]aniline](/img/structure/B3175743.png)



![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)


![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)
